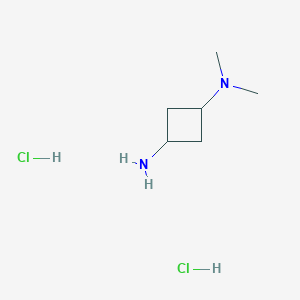![molecular formula C21H19ClFN3O2 B2772525 {6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326896-02-9](/img/structure/B2772525.png)
{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activity in Cancer Research
Research on structurally similar quinoline derivatives has shown that they possess significant antiproliferative activity against various human cancer cell lines. Compounds within this family have been designed, synthesized, and tested, displaying remarkable activities particularly against human lung cancer and prostate cancer cell lines by inhibiting tubulin polymerization. This mechanism leads to cell cycle arrest at the G2/M phase, inducing apoptosis. This suggests the potential of 6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone in cancer research, specifically in exploring new anticancer therapies through its role in disrupting tubulin polymerization and cell cycle regulation (P. S. Srikanth et al., 2016).
Fluorescent Labeling Reagents
The study of fluorophores derived from quinoline structures has unveiled applications in biomedical analysis. The derivative 6-Methoxy-4-quinolone (6-MOQ) showcases strong fluorescence across a wide pH range in aqueous media, highlighting its potential as a fluorescent labeling reagent. This characteristic makes it suitable for biomedical analysis, providing a stable and robust tool for detecting and analyzing biochemical processes, which could be relevant for compounds similar to 6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone in research settings (Junzo Hirano et al., 2004).
Synthesis and Structural Exploration
The synthesis and structural analysis of compounds containing the morpholino group have demonstrated their relevance in the development of new therapeutic agents. For example, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its antitumor activity against A549, BGC-823, and HepG-2 cancer cell lines show the potential of morpholino-substituted compounds for therapeutic use. Such studies provide insights into the chemical synthesis, crystal structure, and biological activities of these compounds, which could guide the development of drugs based on the 6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone structure (Zhi-hua Tang et al., 2018).
Interaction with Human Serum Albumin
Investigations into the interaction of quinoline derivatives with human serum albumin (HSA) offer valuable information for drug development, particularly in understanding the pharmacokinetics and distribution of these compounds within the human body. The study of the bio-active substance 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) with HSA highlighted the quenching of intrinsic fluorescence of HSA, indicating a strong binding affinity. This suggests the significance of examining the interactions between 6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone and biomolecules like HSA for its potential pharmacological applications (A. Yegorova et al., 2016).
特性
IUPAC Name |
[6-chloro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-15-3-6-19-17(11-15)20(25-12-14-1-4-16(23)5-2-14)18(13-24-19)21(27)26-7-9-28-10-8-26/h1-6,11,13H,7-10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPCDWTJDSZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)
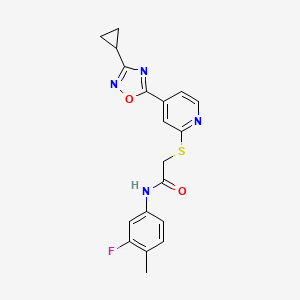
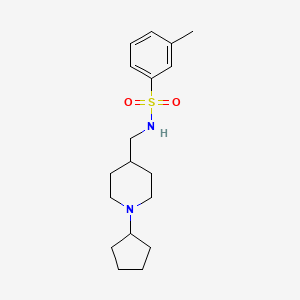
![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B2772447.png)
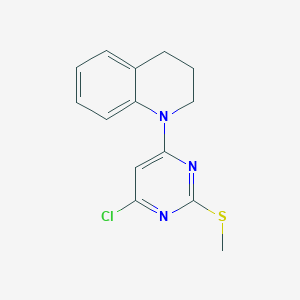
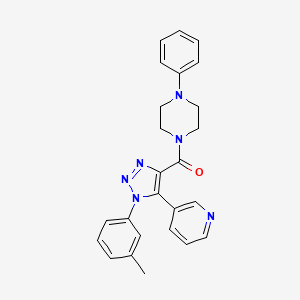

![3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2772451.png)
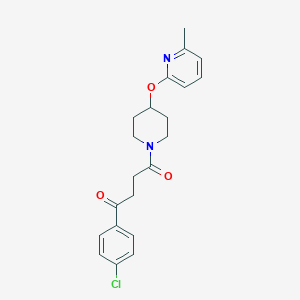
![Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2772455.png)
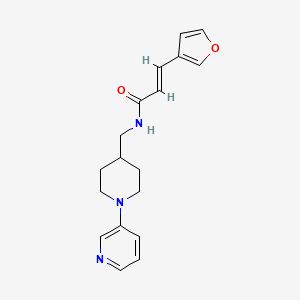
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)

